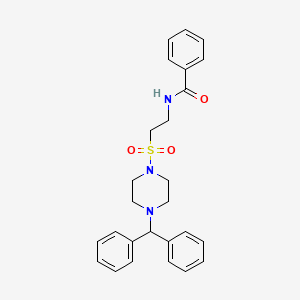
N-(2-((4-benzhidrilpiperazin-1-il)sulfonil)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzhydrylpiperazine moiety linked to a benzamide group via a sulfonyl ethyl chain
Aplicaciones Científicas De Investigación
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
Target of Action
The primary target of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide: acts as an effective inhibitor of hCA. It is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The compound forms a complex with hCA II and hCA VII, stabilizing the inhibitor through a number of polar and hydrophobic interactions in the active site of hCA VII .
Biochemical Pathways
The action of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . By inhibiting hCA II and hCA VII, the compound can disrupt this pathway, potentially affecting processes such as pH regulation and electrolyte balance in the body.
Análisis Bioquímico
Biochemical Properties
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an effective human carbonic anhydrase (hCA) inhibitor . It interacts with the ubiquitous hCA II and the brain-associated hCA VII . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Cellular Effects
The effects of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide on cells are primarily related to its role as a hCA inhibitor . By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves the deprotonated nitrogen atom of the sulfonamide moiety coordinating the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with the Thr199 residue further stabilize the inhibitor binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves the nucleophilic substitution of 1-benzhydrylpiperazine with a sulfonyl chloride derivative, followed by coupling with a benzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another benzhydrylpiperazine derivative with similar enzyme inhibitory properties.
1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A related compound with different substituents that affect its chemical and biological properties.
Uniqueness
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry research .
Propiedades
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c30-26(24-14-8-3-9-15-24)27-16-21-33(31,32)29-19-17-28(18-20-29)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROWDLFXAGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2547882.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2547883.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2547884.png)
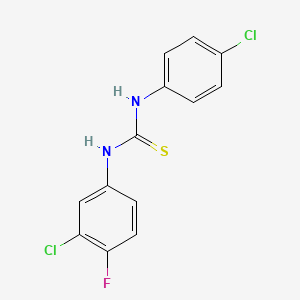
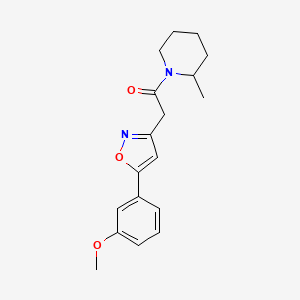
![N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547889.png)
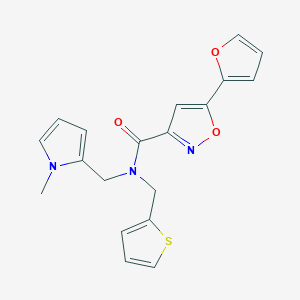
![N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2547894.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

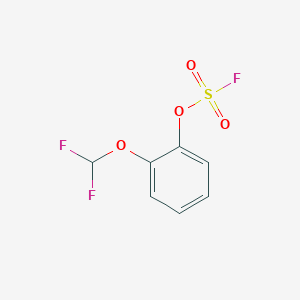
![N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide](/img/structure/B2547901.png)
![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)
![N-{[1,1'-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2547903.png)
